

Spectroscopic Analysis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-methylbenzo[d]oxazole-6-carboxylate

Cat. No.: B178514

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **Methyl 2-methylbenzo[d]oxazole-6-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and materials science. While a complete, publicly available dataset of its spectral properties (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is not readily available, this document compiles and analyzes data from closely related analogs to offer a robust predictive framework for its characterization. Detailed experimental protocols for obtaining such spectra are also provided.

The molecular formula for **Methyl 2-methylbenzo[d]oxazole-6-carboxylate** is C₁₀H₉NO₃, and its CAS number is 136663-23-5.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for **Methyl 2-methylbenzo[d]oxazole-6-carboxylate** based on the analysis of similar benzoxazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment	Expected Chemical Shift (δ, ppm)	Expected Multiplicity	Notes
Aromatic H (H-4, H-5, H-7)	7.5 - 8.2	m	The precise shifts and coupling patterns will depend on the electronic environment created by the methyl and carboxylate groups.
-OCH ₃ (Ester)	~3.9	s	Singlet peak characteristic of a methyl ester.
-CH ₃ (at C-2)	~2.6	s	Singlet peak for the methyl group on the oxazole ring.

Prediction is based on spectral data of related benzoxazole structures.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment	Expected Chemical Shift (δ, ppm)	Notes
C=O (Ester)	165 - 170	Carbonyl carbon of the methyl ester.
C-2 (Oxazole ring)	160 - 165	Quaternary carbon of the oxazole ring attached to the methyl group.
Aromatic C	110 - 150	Carbons of the benzene ring.
C-6	~125-130	The carbon to which the carboxylate is attached.
-OCH ₃ (Ester)	~52	Methyl carbon of the ester.
-CH ₃ (at C-2)	14 - 20	Methyl group carbon.

Prediction is based on spectral data of related benzoxazole structures.

Table 3: Predicted IR Spectral Data

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Ester)	1710 - 1730	Strong
C=N Stretch (Oxazole)	1600 - 1650	Medium
C-O Stretch (Ester & Ether)	1200 - 1300	Strong
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2850 - 3000	Medium

Prediction is based on spectral data of related benzoxazole structures.

Table 4: Predicted Mass Spectrometry Data

Analysis	Expected Result	Notes
Molecular Ion (M ⁺)	m/z ≈ 191.19	Corresponding to the molecular weight of C ₁₀ H ₉ NO ₃ .
Major Fragments	Loss of -OCH ₃ (m/z ≈ 160)	Common fragmentation pattern for methyl esters.
	Loss of -COOCH ₃ (m/z ≈ 132)	

Prediction is based on spectral data of related benzoxazole structures.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for **Methyl 2-methylbenzo[d]oxazole-6-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the purified compound.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube.
 - Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Data Acquisition:
 - Acquire ^1H NMR spectra using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - Acquire ^{13}C NMR spectra. A larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
 - Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

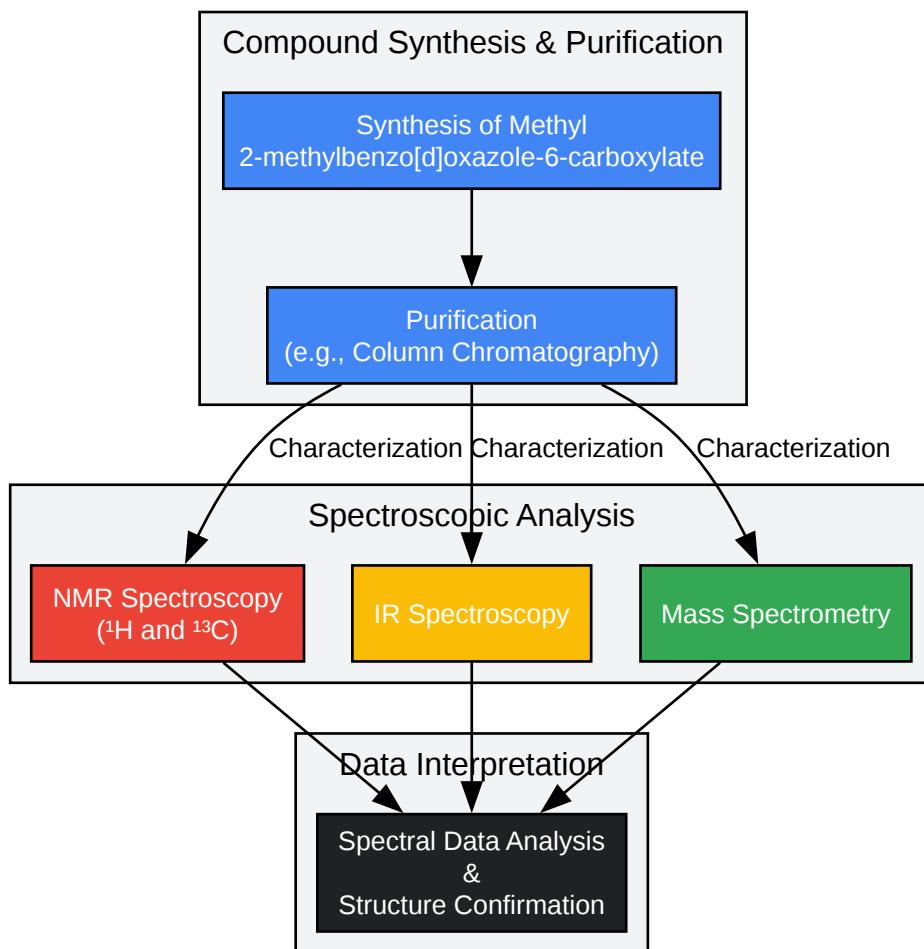
Procedure:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

- Data Acquisition:
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Collect a background spectrum of the clean ATR crystal before running the sample.
 - Perform baseline correction and other necessary data processing.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source.

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - Further dilute the stock solution to a final concentration of approximately 1-10 $\mu\text{g/mL}$.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode.
 - Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **Methyl 2-methylbenzo[d]oxazole-6-carboxylate**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-methylbenzo[d]oxazole-6-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b178514#methyl-2-methylbenzo-d-oxazole-6-carboxylate-spectral-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com